molecular formula C15H14N6OS2 B2758662 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 921833-85-4

2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2758662
CAS RN: 921833-85-4
M. Wt: 358.44
InChI Key: YYONNJIOXQYHEN-UHFFFAOYSA-N
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Description

The compound “2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide” is a heterocyclic compound . It is a derivative of the triazole nucleus, which is one of the most important heterocycles in medicinal chemistry . The triazole nucleus is a feature of natural products as well as medicinal agents .


Synthesis Analysis

The synthesis of such compounds involves the derivatization of the triazole ring, which is based on the phenomenon of bio-isosteres . In this process, the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .

Scientific Research Applications

Antitumor and Anticancer Activity

Several studies have synthesized derivatives bearing structural similarities to 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide and evaluated their antitumor and anticancer activities. These derivatives have shown significant activity against various cancer cell lines, highlighting the potential of this compound in cancer research. For instance, compounds incorporating the benzothiazole and imidazole moieties have demonstrated considerable anticancer activity against certain cancer cell lines, suggesting a promising avenue for developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015). Another study focused on the synthesis of pyrazole-imidazole-triazole hybrids, which were evaluated for antimicrobial activity and demonstrated potential as antimicrobial agents with specific compounds showing excellent potency (Punia, Verma, Kumar, Kumar, & Deswal, 2021).

Antimicrobial Activity

Compounds structurally related to 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide have also been assessed for their antimicrobial activities. These studies have shown that certain derivatives possess good antimicrobial properties, indicating the potential use of this chemical structure in developing new antimicrobial agents. For example, novel sulphonamide derivatives synthesized from related structures have exhibited good antimicrobial activity, with specific compounds showing high activity towards most tested strains (Fahim & Ismael, 2019).

Insecticidal Assessment

Research on derivatives of 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide has extended to evaluating their potential as insecticidal agents. A study involving the synthesis of heterocycles incorporating a thiadiazole moiety assessed these compounds against the cotton leafworm, Spodoptera littoralis, indicating potential applications in agricultural pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

properties

IUPAC Name

2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6OS2/c22-12(17-13-16-6-9-23-13)10-24-15-19-18-14-20(7-8-21(14)15)11-4-2-1-3-5-11/h1-6,9H,7-8,10H2,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYONNJIOXQYHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=NC=CS3)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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